N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide
N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0987135
InChI:
InChI=1S/C15H14IN3OS/c1-9-3-4-11(7-10(9)2)14(20)19-15(21)18-13-6-5-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21)
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)C
Molecular Formula:
C15H14IN3OS
Molecular Weight:
411.3 g/mol
N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide
CAS No.:
Cat. No.: VC0987135
Molecular Formula: C15H14IN3OS
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14IN3OS |
|---|---|
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C15H14IN3OS/c1-9-3-4-11(7-10(9)2)14(20)19-15(21)18-13-6-5-12(16)8-17-13/h3-8H,1-2H3,(H2,17,18,19,20,21) |
| Standard InChI Key | XVCLEPFMBBATLW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator